

# Application of 1-Phenyl-1-butanol in Fragrance Synthesis: A Detailed Overview

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## Compound of Interest

Compound Name: 1-Phenyl-1-butanol

Cat. No.: B1581738

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## Disclaimer

The application of **1-phenyl-1-butanol** in commercial fragrance compositions is not widely documented. The Good Scents Company, a reputable resource in the fragrance and flavor industry, explicitly states that this compound is "not for fragrance use"[1]. The following application notes and protocols are therefore presented for research and development purposes. They are based on the general properties of phenyl alkanols and standard practices in fragrance creation for the evaluation of new aroma chemicals. These protocols are intended to guide the exploration of **1-phenyl-1-butanol**'s potential olfactory character and are not based on established, commercially available fragrance formulations.

## Introduction to 1-Phenyl-1-butanol

**1-Phenyl-1-butanol** is a chiral aromatic alcohol. While its direct use in perfumery is not established, related phenyl alkanols are known for their floral and rosy scents, serving as key components in many fragrance creations[2][3][4]. The exploration of **1-phenyl-1-butanol** offers an opportunity to investigate a novel scent profile within this chemical family. Its synthesis is most commonly achieved through a Grignard reaction, a versatile method for forming carbon-carbon bonds[5][6][7][8].

## Physicochemical Properties

A summary of the key physicochemical properties of **1-phenyl-1-butanol** is provided in Table 1. This data is essential for handling, formulation, and regulatory considerations.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O	[9][10]
Molecular Weight	150.22 g/mol	[9][10][11]
Appearance	Colorless to almost colorless clear liquid	[10]
Boiling Point	170 °C (at standard pressure); 115 °C (at 14 mmHg)	[9][11]
Flash Point	16 °C; 103 °C (closed cup)	[9][11]
Solubility	Soluble in organic solvents; water solubility of 1885 mg/L at 25°C	[1][9]
CAS Number	614-14-2	[1][10]

## Olfactory Profile (Hypothetical)

Based on the structure of **1-phenyl-1-butanol** and the known scent profiles of similar phenyl alkanols, a hypothetical olfactory profile can be projected. Phenyl ethyl alcohol, a closely related and widely used fragrance ingredient, possesses a soft, sweet, floral-rosy character with honeyed nuances[3]. It is plausible that **1-phenyl-1-butanol** may exhibit some of these characteristics, potentially with unique facets due to the longer alkyl chain. Experimental evaluation is necessary to determine its actual scent profile.

## Experimental Protocols

### Synthesis of 1-Phenyl-1-butanol via Grignard Reaction

This protocol outlines the synthesis of **1-phenyl-1-butanol** from benzaldehyde and propylmagnesium bromide.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether
- 1-Bromopropane
- Benzaldehyde
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid ( $\text{HCl}$ ), dilute solution

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Grignard Reagent:
  - In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add magnesium turnings.

- Add a small crystal of iodine to initiate the reaction.
- Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings while stirring. The reaction should start spontaneously, indicated by a gentle reflux. If the reaction does not start, gentle warming may be applied.
- Once the reaction has initiated, add the remaining 1-bromopropane solution at a rate that maintains a steady reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
- Reaction with Benzaldehyde:
  - Cool the Grignard reagent solution in an ice bath.
  - Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel to the cooled Grignard reagent with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Work-up and Purification:
  - Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide salt<sup>[6]</sup>.
  - Transfer the mixture to a separatory funnel and separate the ether layer.
  - Extract the aqueous layer with diethyl ether.
  - Combine the organic layers and wash with a dilute solution of hydrochloric acid, followed by water, and finally a brine solution.
  - Dry the ether layer over anhydrous magnesium sulfate.
  - Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

- The crude **1-phenyl-1-butanol** can be purified by vacuum distillation.

Safety Precautions: Grignard reactions are highly sensitive to moisture and must be carried out under anhydrous conditions. Diethyl ether is extremely flammable. All procedures should be performed in a well-ventilated fume hood.

## Protocol for Olfactory Evaluation of 1-Phenyl-1-butanol

This protocol provides a systematic approach to evaluating the scent profile of the newly synthesized **1-phenyl-1-butanol** for its potential use in fragrance applications.

Materials:

- Purified **1-phenyl-1-butanol**
- Ethanol (perfumer's grade)
- Dipropylene glycol (DPG)
- Standard fragrance raw materials for creating simple accords (e.g., phenylethyl alcohol, citronellol, geraniol, linalool, hedione, galaxolide)
- Perfumer's smelling strips (mouillettes)
- Glass vials and pipettes

Procedure:

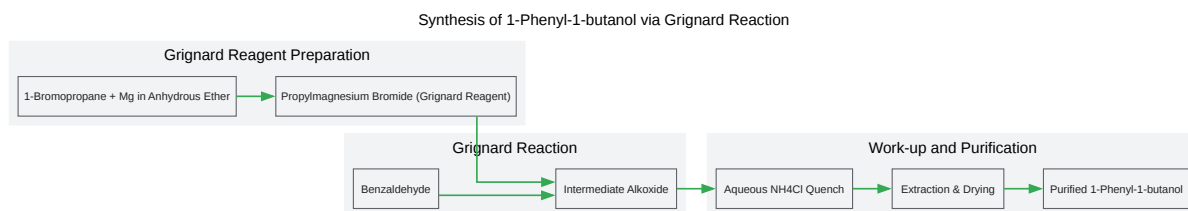
- Initial Evaluation:
  - Prepare a 10% dilution of **1-phenyl-1-butanol** in ethanol.
  - Dip a smelling strip into the dilution and evaluate the odor at different time intervals (top note, heart note, and base note).
  - Record detailed observations of the scent character, intensity, and tenacity.
- Creating Simple Accords:

- To understand its blending properties, create simple two-component accords. For example:
  - **1-Phenyl-1-butanol** with phenylethyl alcohol to evaluate its effect on a classic rose note.
  - **1-Phenyl-1-butanol** with linalool to assess its impact on a fresh, floral-woody note.
  - **1-Phenyl-1-butanol** with hedione to observe its interaction with a diffusive jasmonic note.
- Start with a 1:1 ratio and then vary the proportions to observe how **1-phenyl-1-butanol** modifies the other ingredient.
- Building a Simple Fragrance Base:
  - Incorporate **1-phenyl-1-butanol** at varying concentrations (e.g., 1%, 5%, 10%) into a simple, well-understood fragrance base, such as a basic floral or woody accord.
  - Evaluate how it contributes to the overall fragrance profile. Does it add lift, depth, or a novel nuance?
- Stability and Performance Testing:
  - Prepare a simple fragrance composition containing **1-phenyl-1-butanol** and dilute it in a cosmetic base (e.g., a simple cream or lotion).
  - Observe any changes in color, viscosity, or scent over time to assess its stability.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **1-phenyl-1-butanol** via the Grignard reaction.



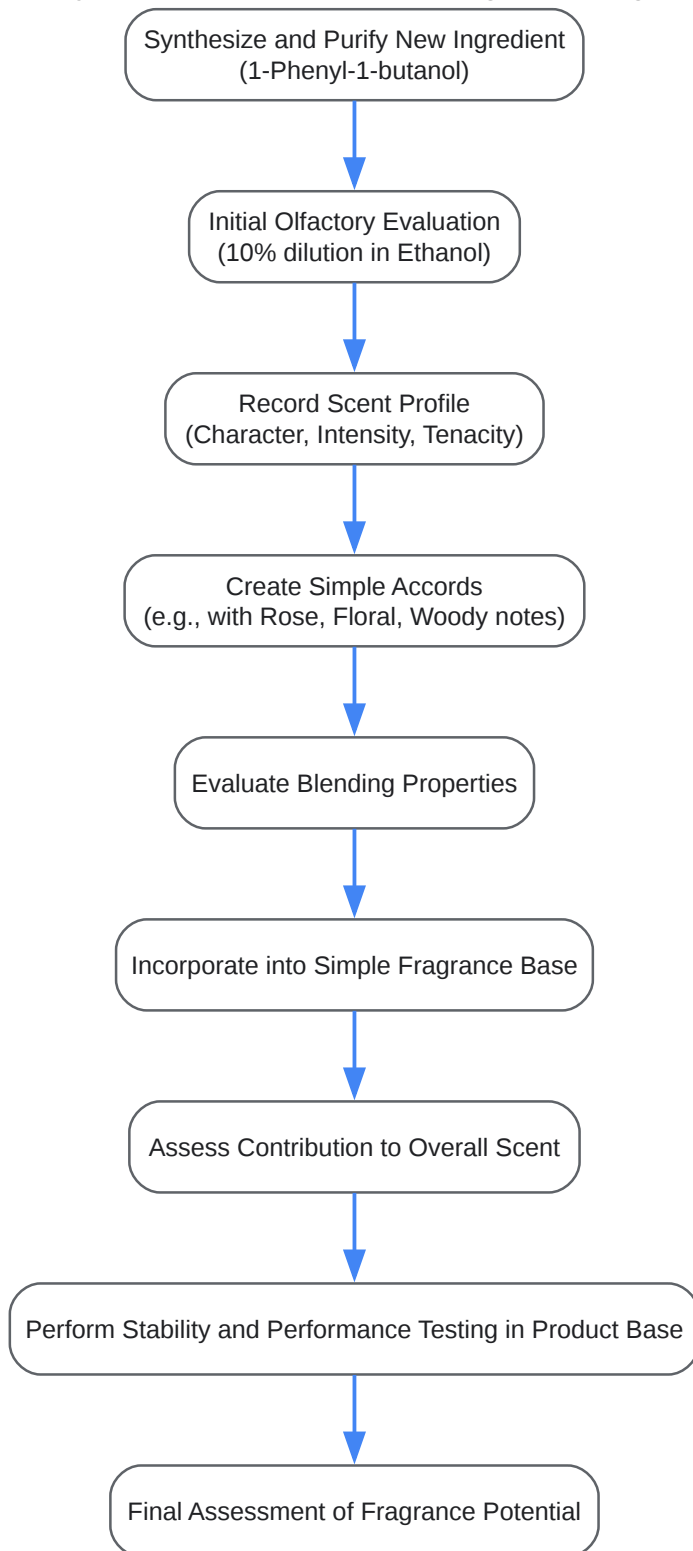
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Caption: Workflow for the synthesis of **1-phenyl-1-butanol**.

## Fragrance Evaluation Workflow

The following diagram outlines the logical steps for the olfactory evaluation of a new fragrance ingredient.

## Olfactory Evaluation of a New Fragrance Ingredient



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